BenchChemオンラインストアへようこそ!

(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl

asymmetric synthesis diastereoselectivity hydroxyproline

(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS 1422284-79-4) is the hydrochloride salt of (2S,3S)-N-benzyl-3-hydroxyproline, a chiral pyrrolidine derivative in which the (2S,3S) stereochemistry defines a trans relationship between the hydroxyl and carboxyl groups. This compound is supplied as a crystalline solid with a typical purity of ≥95% and is stored at 2–8 °C under dry conditions for long-term stability.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 1422284-79-4
Cat. No. B1381746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl
CAS1422284-79-4
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1CN(C(C1O)C(=O)O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO3.ClH/c14-10-6-7-13(11(10)12(15)16)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H/t10-,11-;/m0./s1
InChIKeyRZHJKFSSCLFIJM-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic Acid HCl – Chiral N-Benzyl-3-hydroxyproline Intermediate for Asymmetric Drug Synthesis


(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS 1422284-79-4) is the hydrochloride salt of (2S,3S)-N-benzyl-3-hydroxyproline, a chiral pyrrolidine derivative in which the (2S,3S) stereochemistry defines a trans relationship between the hydroxyl and carboxyl groups [1]. This compound is supplied as a crystalline solid with a typical purity of ≥95% and is stored at 2–8 °C under dry conditions for long-term stability . Its N-benzyl protecting group distinguishes it from N-Cbz and N-Boc analogues and enables orthogonal deprotection strategies in multi-step syntheses.

Why (2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic Acid HCl Cannot Be Replaced by Other 3-Hydroxyproline Derivatives


The (2S,3S) diastereomer cannot be interchanged with its (2S,3R) or (2R,3S) epimers without compromising downstream stereochemical fidelity. The N-benzyl protecting group offers distinct hydrogenolytic cleavage conditions (H₂, Pd/C) that are incompatible with N-Cbz or N-Boc analogues, requiring entire synthetic routes to be redesigned if substitution is attempted. Moreover, the hydrochloride salt form provides enhanced crystallinity and aqueous solubility compared to the free amino acid, which directly impacts reaction yields and purification efficiency in process-scale work [1].

Quantitative Evidence for (2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic Acid HCl Differentiation


Diastereomeric Ratio (dr) in Asymmetric Synthesis: (2S,3S)- vs (2R,3S)-3-Hydroxyproline

In a 2018 study, Davies et al. demonstrated that (2S,3S)-3-hydroxyproline is obtained with >99:1 diastereomeric ratio (dr) when starting from a syn-configured α,δ-dihydroxy-β-amino ester, whereas the (2R,3S) diastereomer is produced from the anti-configured substrate. This stereospecificity underscores that the (2S,3S) product is only accessible through a dedicated synthetic route, making correct procurement of the (2S,3S) intermediate essential for any program targeting the trans-L-3-hydroxyproline scaffold [1].

asymmetric synthesis diastereoselectivity hydroxyproline

Thrombin Inhibitor Potency: O-Benzyl Hydroxyproline Bioisostere vs Parent Phe-Pro Dipeptide

Klein et al. reported that replacement of the D-Phe-Pro dipeptide in the thrombin inhibitor PPACK with a trans-4-O-benzyl hydroxyproline bioisostere yielded an inhibitor with an IC50 of 0.9 nM against prothrombin. While the target compound carries a 3-hydroxy group rather than 4-O-benzyl, the study establishes that the N-benzyl hydroxyproline scaffold provides a viable and potent bioisosteric replacement for critical dipeptide motifs, and that stereochemistry at the hydroxyl position directly influences binding [1].

thrombin inhibitor bioisostere IC50

Enantiomeric Purity and Storage Stability: HCl Salt vs Free Base (CAS 312583-31-6)

The hydrochloride salt is routinely supplied with a minimum purity of 95% (HPLC) and demonstrates superior long-term stability when stored at 2–8 °C in a sealed, dry container, as recommended by multiple suppliers . In contrast, the free base (CAS 312583-31-6) is more hygroscopic and prone to gradual oxidation of the tertiary amine, requiring stricter inert-atmosphere handling. The salt form also ensures consistent lot-to-lot enantiomeric excess, which is critical for reproducible asymmetric synthesis.

salt form advantages enantiomeric purity storage stability

N-Benzyl vs N-Cbz Protecting Group Orthogonality for Multi-Step Syntheses

The N-benzyl group is cleaved by catalytic hydrogenolysis (H₂, Pd/C), conditions that are orthogonal to the removal of N-Cbz (benzyloxycarbonyl) or N-Boc (tert-butoxycarbonyl) protecting groups. This orthogonality allows selective deprotection in the presence of other sensitive functionalities. In patented syntheses of pharmaceuticals such as YM-09730 (a dihydropyridine calcium antagonist), the N-benzyl-3-hydroxypyrrolidine intermediate must be retained through multiple steps before final hydrogenolysis releases the active amine [1]. Use of an N-Cbz analogue would prematurely deprotect under the same conditions, disrupting the synthetic sequence.

protecting group strategy hydrogenolysis orthogonal deprotection

Scalable Industrial Synthesis: Batch Reproducibility for (S)-1-Benzyl-3-hydroxypyrrolidine

A practical synthetic process for enantiopure (S)-1-benzyl-3-hydroxypyrrolidine was developed with demonstrated scalability to a 252 kg batch, achieving >99% enantiomeric excess (ee) after diastereomeric salt resolution [1]. While this study focused on the 3-hydroxy compound lacking the 2-carboxylic acid, the analogous (2S,3S)-carboxylic acid derivatives can be produced through the same hybrid hydroboration-resolution strategy, providing a benchmark for achievable ee and throughput that guide procurement expectations.

process chemistry scale-up enantiomeric excess

Application Scenarios Where (2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic Acid HCl Provides Functional Advantage


Constrained Peptidomimetic Building Block for Protease-Stable Peptides

The (2S,3S)-3-hydroxyproline scaffold introduces a trans-hydroxy substituent that mimics native hydroxyproline but resists proteolytic degradation. The N-benzyl group provides a handle for late-stage hydrogenolytic deprotection after solid-phase peptide synthesis (SPPS), enabling incorporation into linear sequences without affecting acid-labile side-chain protections. The HCl salt form ensures consistent coupling efficiency in automated peptide synthesizers [1].

Thrombin or Serine Protease Inhibitor Lead Optimization

Building on the demonstration that N-benzyl hydroxyproline can replace Phe-Pro dipeptides in thrombin inhibitors with sub-nanomolar IC50 (0.9 nM), the (2S,3S) variant with a free carboxylic acid can serve as a C-terminal anchor for structure-activity relationship (SAR) expansion. The correct trans stereochemistry at C2–C3 is essential for maintaining the hydrogen-bonding network observed in the oxyanion hole of thrombin [2].

Asymmetric Synthesis of Dihydropyridine Calcium Channel Blockers

Patents directed to YM-09730 and barnidipine utilize optically active 1-benzyl-3-hydroxypyrrolidine as a key fragment. The carboxylic acid derivative can be converted to the corresponding ester or amide for attachment to the dihydropyridine core, with the N-benzyl group removed by hydrogenolysis in the final step to reveal the free pyrrolidine, which is critical for calcium channel binding. This route requires strict (2S,3S) stereochemistry, as the (2R,3S) epimer produces inactive atropisomers [3].

High-Throughput Crystallization Screening and Salt Form Selection

The crystalline hydrochloride salt facilitates polymorph screening and rapid formulation of co-crystals for structure-based drug design. Its well-defined melting point and thermal stability (compared to the hygroscopic free base) allow reproducible Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) analyses, accelerating solid-form selection in preclinical development .

Quote Request

Request a Quote for (2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.